
1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene is a chemical compound derived from phenanthrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of an epoxide group, which is a three-membered cyclic ether, and a partially hydrogenated phenanthrene ring system
準備方法
Synthetic Routes and Reaction Conditions
1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene can be synthesized through the epoxidation of 1,2,3,4-tetrahydrophenanthrene. The epoxidation process typically involves the use of peracids such as m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent. The reaction is carried out under mild conditions, usually at room temperature, to avoid over-oxidation and to ensure the selective formation of the epoxide group.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale epoxidation processes using similar reagents and conditions as those used in laboratory synthesis. The scalability of the process would depend on the availability of starting materials and the efficiency of the epoxidation reaction.
化学反応の分析
Types of Reactions
1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene undergoes various types of chemical reactions, including:
Oxidation: The epoxide group can be further oxidized to form diols or other oxygenated derivatives.
Reduction: The epoxide group can be reduced to form the corresponding diol.
Substitution: The epoxide ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to open the epoxide ring.
Major Products Formed
Diols: Formed through the reduction or hydrolysis of the epoxide group.
Substituted Derivatives: Formed through nucleophilic substitution reactions.
科学的研究の応用
1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for its potential pharmacological properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene involves its interaction with various molecular targets. The epoxide group is highly reactive and can form covalent bonds with nucleophilic sites on biological macromolecules. This can lead to the formation of adducts with DNA, proteins, and other cellular components, potentially affecting their function and leading to various biological effects.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydrophenanthrene: The parent compound from which 1,2-Epoxy-1,2,3,4-tetrahydrophenanthrene is derived.
1,2-Dihydroxy-3,4-epoxy-1,2,3,4-tetrahydrophenanthrene: A related compound with additional hydroxyl groups.
1-Keto-1,2,3,4-tetrahydrophenanthrene: A compound with a ketone group instead of an epoxide.
Uniqueness
This compound is unique due to the presence of the epoxide group, which imparts distinct chemical reactivity and potential biological activity. The epoxide group makes it a versatile intermediate for the synthesis of various derivatives and a valuable compound for studying chemical and biological interactions.
特性
CAS番号 |
56179-80-7 |
|---|---|
分子式 |
C14H12O |
分子量 |
196.24 g/mol |
IUPAC名 |
1a,8,9,9a-tetrahydrophenanthro[1,2-b]oxirene |
InChI |
InChI=1S/C14H12O/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-14(12)15-13/h1-6,13-14H,7-8H2 |
InChIキー |
WITSIWYHFXIXBC-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C=CC3=CC=CC=C23)C4C1O4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


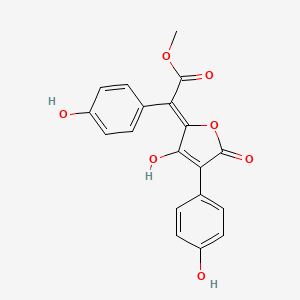

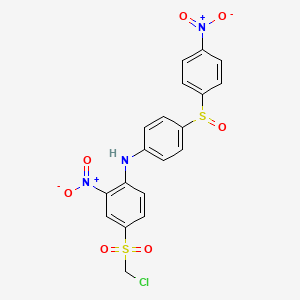
![Piperidine, 1-[2-[(3,7-dimethyloctyl)oxy]ethyl]-](/img/structure/B14628406.png)
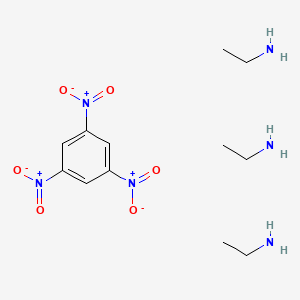


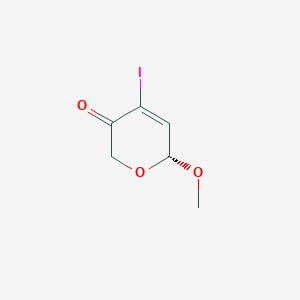
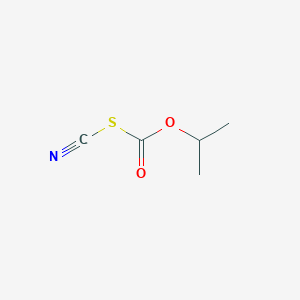
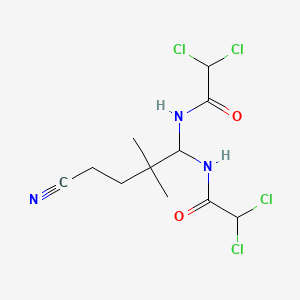

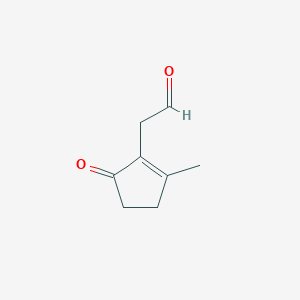

![Cyclopenta[b]thiopyran, 2,5,6,7-tetrahydro-2,4-diphenyl-](/img/structure/B14628481.png)
